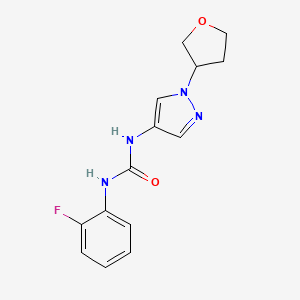

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

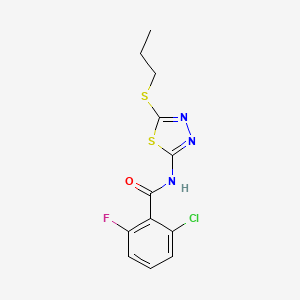

Molecular Structure Analysis

The molecular structure of 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea consists of a fluorophenyl group, a tetrahydrofuran group, and a pyrazolyl urea group.Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea are not available, research on tetrahydrofuran cyclic urea derivatives has shown that they can exhibit potent antagonistic activity .Applications De Recherche Scientifique

Hydrogel Formation and Physical Property Tuning

1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea has been studied in the context of hydrogel formation. Specifically, Lloyd and Steed (2011) explored the anion tuning of the rheology and morphology of low molecular weight salt hydrogelators, including derivatives of 1H-pyrazol-4-yl urea. They demonstrated that these gels' physical properties could be modulated by the identity of the anion, affecting both morphology and rheology (Lloyd & Steed, 2011).

Fluorogenic Labeling Reagent for Sugars

The compound has also been explored in the domain of carbohydrate analysis. Cai et al. (2014) reported using a related compound, 1,3-di(2-pyridyl)-1,3-propanedione (DPPD), as a fluorogenic labeling reagent for sugars. This approach allows for sensitive HPLC-based detection of monosaccharides, demonstrating the compound's utility in complex biological matrices (Cai et al., 2014).

Photoinduced Electron-Transfer Thermodynamics

The photoinduced electron-transfer thermodynamics of 1H-pyrazoline derivatives, including those related to 1-(2-fluorophenyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, have been investigated by Fahrni et al. (2003). They explored how aryl substituents in pyrazoline derivatives affect their photophysical properties, providing insights relevant for biological applications (Fahrni et al., 2003).

Antipsoriatic Potential

Li et al. (2016) studied derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to the compound of interest, as potent FLT3 inhibitors with potential applications in treating psoriasis. Their research demonstrated significant antipsoriatic effects in animal models, indicating potential therapeutic applications (Li et al., 2016).

Fluorogenic Urea for Anion Sensing

The interaction of fluoride with fluorogenic ureas, including 1-(2-fluorophenyl) derivatives, offers a unique 'ON1-OFF-ON2' response, making them useful for anion sensing applications. Amendola et al. (2013) detailed how these interactions can lead to significant variations in emission properties, opening up avenues for chemical sensing (Amendola et al., 2013).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O2/c15-12-3-1-2-4-13(12)18-14(20)17-10-7-16-19(8-10)11-5-6-21-9-11/h1-4,7-8,11H,5-6,9H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYPTGRYQVUELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2595923.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![Octahydropyrido[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2595939.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)